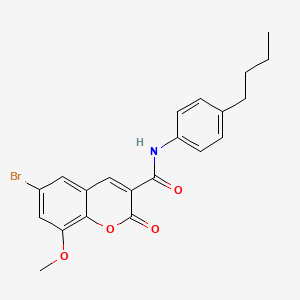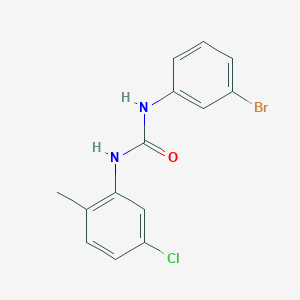![molecular formula C19H14ClNO2 B4580617 2-(4-chlorophenyl)-3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4580617.png)
2-(4-chlorophenyl)-3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]acrylonitrile
説明
Synthesis Analysis
The synthesis of acrylonitrile derivatives typically involves base-catalyzed reactions, Knoevenagel condensation, or other specific organic synthesis methods. While the exact synthesis details for 2-(4-Chlorophenyl)-3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]acrylonitrile are not directly available, related compounds provide insights into possible synthetic pathways. For example, derivatives have been synthesized through reactions involving key precursors like chlorophenyl and methoxyphenyl components under catalytic conditions (Kavitha et al., 2006; Naveen et al., 2006).
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives is characterized by spectroscopic methods such as FT-IR, UV-Vis, and NMR techniques. These methods provide insights into the molecular conformation, bond lengths, angles, and overall geometry of the compound. For instance, structural analyses have demonstrated the presence of intermolecular hydrogen bonds and confirmed the geometric configuration of similar molecules through X-ray crystallography (Shinkre et al., 2008; Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Acrylonitrile derivatives undergo various chemical reactions, including polymerization, addition reactions, and cycloadditions. These reactions are influenced by the nitrile group, which is reactive towards nucleophiles and can participate in radical reactions. The polymerization of acrylonitrile, for instance, has been studied extensively, revealing insights into the kinetics and mechanisms of these reactions (Li et al., 1991).
Physical Properties Analysis
The physical properties of acrylonitrile derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are typically determined through experimental techniques and can vary based on the molecular structure and substituents present in the compound.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electron distribution, are essential for predicting the behavior of acrylonitrile derivatives in chemical reactions. Computational methods such as density functional theory (DFT) have been employed to analyze the electronic properties, molecular orbitals, and charge distribution within these compounds, providing valuable insights into their chemical behavior (Asiri et al., 2011).
科学的研究の応用
Molecular Structure and Quantum Chemical Calculations
Research conducted by Viji et al. (2020) focused on the molecular structure and quantum chemical calculations of a related compound, providing insights into bond lengths, bond angles, intramolecular charge transfer, and molecular electrostatic potential. This study aids in understanding the electronic properties and reactivity of such compounds (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Molecular Docking and Biological Applications
Another study by Viji et al. (2020) explored the biological applications of a similar molecule through molecular docking, revealing its potential antimicrobial activity by analyzing interactions with different proteins. This research highlights the compound's utility in developing antimicrobial agents (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Organic Solar Cells
Kazici et al. (2016) synthesized a novel acrylonitrile derivative and evaluated its potential as an electron acceptor in organic solar cells. The study investigated its optical and electronic properties, contributing to advancements in solar energy conversion technologies (Kazici, Bozar, Yuksel, Ongul, Gokce, Gunes, & Goreci, 2016).
Cytotoxicity Studies
Tarleton et al. (2011) discovered a family of 2-phenylacrylonitriles exhibiting significant growth inhibition against human cancer cell lines, identifying lead compounds with potential therapeutic applications in cancer treatment (Tarleton, Gilbert, Robertson, McCluskey, & Sakoff, 2011).
特性
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(5-methoxy-2-prop-2-ynoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c1-3-10-23-19-9-8-18(22-2)12-15(19)11-16(13-21)14-4-6-17(20)7-5-14/h1,4-9,11-12H,10H2,2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQVVNIRFCEXMV-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC#C)C=C(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC#C)/C=C(/C#N)\C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-chlorophenyl)-3-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-dimethyl-2-[(3-methylbenzyl)thio]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4580547.png)
![N-benzyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4580548.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4580550.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4580562.png)
![N~2~-(4-fluorobenzyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4580565.png)
![1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine](/img/structure/B4580574.png)
![6-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4580580.png)
![2-oxo-2-phenylethyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4580586.png)

![8-methoxy-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4580602.png)

![4-[(4-nitrophenyl)thio]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B4580612.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4580642.png)